

How to dissolve and store DS68591889 for laboratory use

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Compound of Interest

Compound Name: DS68591889

Cat. No.: B15565110

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Application Notes and Protocols for DS68591889

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of **DS68591889** (CAS No. 2488609-21-6), a selective and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).^{[1][2][3][4]} **DS68591889** is a valuable tool for cancer research, particularly in the context of B cell lymphoma, as it induces phospholipid imbalance and negatively regulates B cell receptor (BCR)-induced Ca²⁺ signaling, leading to apoptotic cell death.^{[1][5][6]}

Product Information

Property	Value
IUPAC Name	7-(5-(2,2-difluoropropyl)-4-(4-(3-methyl-4-(trifluoromethoxy)phenoxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzo[d]oxazol-2(3H)-one[4]
Molecular Formula	C ₂₉ H ₂₁ F ₅ N ₄ O ₅ [7]
Molecular Weight	600.50 g/mol [7]
CAS Number	2488609-21-6[1][7]
Target	Phosphatidylserine Synthase 1 (PTDSS1)[1][2][5]

Solubility

DS68591889 is soluble in various solvents, making it suitable for both in vitro and in vivo studies.

In Vitro Solubility

Solvent	Concentration	Notes
DMSO	10 mM[7][8]	It is highly recommended to prepare a stock solution in DMSO.

In Vivo Formulation Solubility

For animal studies, **DS68591889** can be formulated in the following solvent systems to achieve a clear solution. It may be necessary to use heat and/or sonication to aid dissolution.[1]

Solvent System	Final Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	5 mg/mL (8.33 mM)
10% DMSO, 90% Corn Oil	5 mg/mL (8.33 mM)

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a 10 mM stock solution of **DS68591889** in DMSO.

Materials:

- **DS68591889** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, tightly sealed vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Equilibration:** Allow the vial of solid **DS68591889** to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **DS68591889** powder.
- **Calculation:** Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} \times \text{Concentration (mol/L)})$$

For example, to prepare a 10 mM stock solution from 1 mg of **DS68591889**:

$$\text{Volume (L)} = 0.001 \text{ g} / (600.50 \text{ g/mol} \times 0.010 \text{ mol/L}) = 0.0001665 \text{ L} = 166.5 \text{ }\mu\text{L}$$

- **Dissolution:** Add the calculated volume of DMSO to the vial containing the **DS68591889** powder.
- **Mixing:** Vortex the solution until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.^[1]

- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.^[1] Store the aliquots as recommended in the storage section below.

Preparation of a 5 mg/mL Formulation for In Vivo Use

This protocol details the preparation of a 5 mg/mL working solution of **DS68591889** for oral administration in animal models.^[1] It is recommended to prepare this solution fresh on the day of use.^[1]

Materials:

- 10 mM **DS68591889** in DMSO stock solution
- PEG300
- Tween-80
- Saline
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of working solution):

- Add 100 μ L of a 50 mg/mL DMSO stock solution (or an equivalent volume from a different concentration stock) to 400 μ L of PEG300.
- Mix the solution thoroughly by vortexing.
- Add 50 μ L of Tween-80 to the mixture.
- Mix again until the solution is homogeneous.
- Add 450 μ L of saline to bring the total volume to 1 mL.
- Vortex the final solution until it is clear and uniform. If necessary, use sonication to aid dissolution.

Storage and Stability

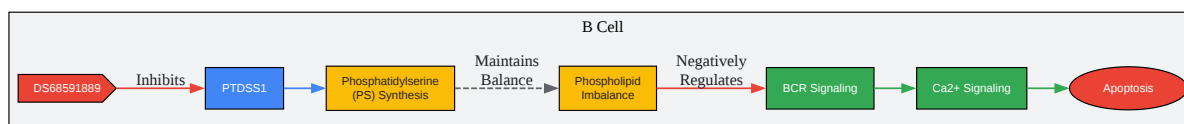
Proper storage of **DS68591889** is crucial to maintain its stability and efficacy.

Form	Storage Temperature	Duration	Notes
Solid	0 - 4°C	Short-term (days to weeks)	Keep dry and protected from light.[4]
-20°C	Long-term (months to years)	Keep dry and protected from light.[4]	
Stock Solution in DMSO	-20°C	1 month	Protect from light.[1] Aliquot to avoid freeze-thaw cycles.
-80°C	6 months	Protect from light.[1] Aliquot to avoid freeze-thaw cycles.	
In Vivo Working Solution	Room Temperature	Same day use	It is recommended to prepare fresh for each experiment.[1]

Note: Short periods at higher temperatures (less than one week), such as during shipping, are unlikely to significantly affect the product's life or efficacy.

Signaling Pathway and Experimental Workflow

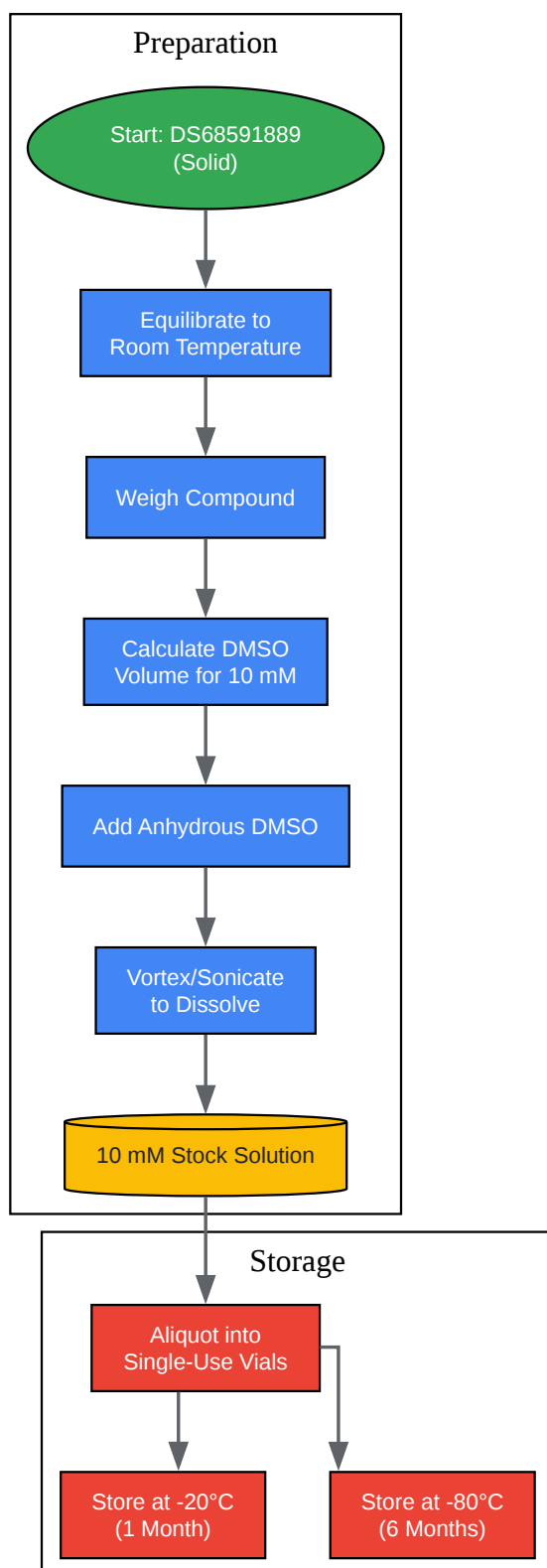
Signaling Pathway of DS68591889



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Caption: **DS68591889** inhibits PTDSS1, leading to apoptosis.

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing and storing **DS68591889** stock solution.

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